molecular formula C12H18N2O2 B3033759 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1172513-99-3

3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B3033759
CAS No.: 1172513-99-3
M. Wt: 222.28 g/mol
InChI Key: ODEDGNNEIVGESB-UHFFFAOYSA-N
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Description

3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with dimethyl and methylprop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dimethyl and methylprop-2-en-1-yl substituents. The final step involves the addition of the propanoic acid group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-4-(2-methylprop-2-en-1-yl)pyrazole
  • 3-(2-methylprop-2-en-1-yl)-1H-pyrazole-4-carboxylic acid
  • 3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid group

Properties

IUPAC Name

3-[3,5-dimethyl-4-(2-methylprop-2-enyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)7-11-9(3)13-14(10(11)4)6-5-12(15)16/h1,5-7H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEDGNNEIVGESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 2
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 3
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 4
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 5
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid

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